1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone
Overview
Description
1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
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Biological Activity
1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom, a cyclopropylmethoxy group, and an ethanone moiety attached to a phenyl ring. Its unique structure suggests various possible interactions with biological targets, making it a subject of interest for therapeutic applications.
- Molecular Formula : C12H13BrO2
- Molecular Weight : 269.13 g/mol
The structural features of this compound influence its reactivity and interaction with biological systems. The presence of the bromine atom and the cyclopropylmethoxy group enhances its binding affinity to specific molecular targets.
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The compound may function as either an agonist or antagonist, modulating the activity of proteins involved in critical cellular processes. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to significant physiological effects.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Phosphodiesterase Inhibition
This compound has been explored as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (IC50 values) comparable to established antibiotics, indicating its potential as a therapeutic agent .
Study 2: Anticancer Mechanism
In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced cell cycle arrest and apoptosis via the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .
Data Table: Biological Activities Overview
Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
Antimicrobial | Escherichia coli | 20 | Disruption of membrane integrity |
Anticancer | MCF-7 (breast cancer) | 10 | Apoptosis via caspase activation |
Anticancer | A549 (lung cancer) | 12 | Cell cycle arrest |
PDE4 Inhibition | Human lung fibroblasts | 25 | Increased cAMP levels |
Properties
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWBUKFXTUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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